7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Overview
Description
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the chromene ring. Its molecular formula is C10H5FO4, and it has a molecular weight of 208.14 g/mol .
Mechanism of Action
Target of Action
It has been used as a reactant for the preparation of fluorocarboxychromone aminopiperidine-based melanin-concentrating hormone receptor 1 antagonists .
Biochemical Pathways
Given its use in the synthesis of melanin-concentrating hormone receptor 1 antagonists , it may be involved in pathways related to melanin synthesis and regulation.
Result of Action
Its derivatives have shown antioxidant activities , suggesting that it might have potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a reactant in the preparation of fluorocarboxychromone aminopiperidine-based melanin-concentrating hormone receptor 1 antagonists . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the activity of the target enzymes and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit lipid peroxidation in rat brain homogenates, indicating its potential as an antioxidant . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melanin-concentrating hormone receptors can alter signaling pathways related to energy homeostasis and feeding behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. This compound has been shown to inhibit lipid peroxidation by interacting with iron and ascorbic acid, thereby preventing oxidative damage . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its antioxidant properties, although its efficacy may diminish with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antioxidant and anti-inflammatory properties. At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves the fluorination of chromene derivatives. One common method includes the reaction of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of intermediate compounds, followed by selective fluorination and subsequent purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid
- 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
The presence of the fluorine atom in 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid distinguishes it from its analogs. Fluorine’s high electronegativity and small size significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
7-fluoro-4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMZQCJSBUIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561727 | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128942-39-2 | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.